molecular formula C14H20N2O2 B1473206 1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2098121-32-3

1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1473206
CAS RN: 2098121-32-3
M. Wt: 248.32 g/mol
InChI Key: AYVQHKWRDHVSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one (hereafter referred to as “compound X”) is an organic compound with a wide range of potential scientific applications. It is a highly versatile compound that can be used in many different laboratory experiments and research projects. Compound X is a white crystalline solid with a molecular weight of 196.2 g/mol and a melting point of 95°C. It has a high solubility in water, making it a useful compound for aqueous solutions.

Scientific Research Applications

Compound X has a wide range of potential applications in scientific research. It is a useful tool for studying the biochemical and physiological effects of drugs and other compounds. It can also be used to study the effects of compounds on cells and organisms, as well as to investigate the mechanism of action of drugs and other compounds. Compound X can also be used to study the pharmacokinetics and pharmacodynamics of compounds, as well as their interactions with other compounds.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed that it may act as an agonist or antagonist at certain receptors, such as the serotonin receptor. It may also act as an inhibitor of certain enzymes, such as those involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are not fully understood. However, it has been shown to affect the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and to act as an agonist at the serotonin receptor. It has also been shown to affect the expression of certain genes, such as those involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in aqueous solutions. It also has a relatively low melting point, making it easy to handle and store. Furthermore, it is relatively stable and has a high purity level.
However, there are also some limitations to using compound X in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells and organisms.

Future Directions

There are many potential future directions for the use of compound X in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells and organisms. Additionally, further research could be conducted to identify potential applications for compound X in drug development and other areas. Finally, further research could be conducted to investigate the potential for using compound X in other laboratory experiments and research projects.

properties

IUPAC Name

1-[3-(4-aminophenoxy)azetidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQHKWRDHVSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.